Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-
Description
Chemical Structure and Properties The compound Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- (CAS RN: 68259-31-4) is a bicyclic monoterpenoid derivative with the molecular formula C₁₃H₂₀O. Its structure consists of a bicyclo[2.2.2]octene backbone substituted with a methyl group at position 4, an isopropyl group at position 1, and a carboxaldehyde moiety at position 2 . The bicyclo[2.2.2]octene system imparts rigidity, while the aldehyde group enhances polarity, influencing solubility and reactivity.
Synthesis and Applications Synthesis typically involves Diels-Alder reactions to form the bicyclic core, followed by functionalization. For example, oxidation of bicyclo[2.2.2]oct-5-ene-2-methanol could yield the aldehyde . The compound is relevant in fragrance chemistry due to its structural similarity to terpenoids found in essential oils .
Properties
CAS No. |
36208-59-0 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-methyl-1-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-10(2)13-6-4-12(3,5-7-13)8-11(13)9-14/h4,6,9-11H,5,7-8H2,1-3H3 |
InChI Key |
PDSPBIIMJJPMBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CCC(CC1C=O)(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- typically involves the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products Formed
Oxidation: Formation of bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.
Reduction: Formation of bicyclo[2.2.2]oct-5-ene-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
- Chemistry Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- serves as a building block in organic synthesis. It is utilized as a precursor for creating more complex molecules with specific properties.
- Biology The compound is studied for its potential biological activity and its interactions with biomolecules. Research suggests that it can interact with biological targets through its functional groups, with the aldehyde group facilitating covalent bonding with nucleophiles, potentially affecting enzyme activity or protein function.
- Medicine It is investigated for potential therapeutic properties and as a lead compound in drug development. Studies explore its interactions within biological systems to understand its implications in medicinal chemistry and pharmacology.
- Industry This compound is used in the production of specialty chemicals and materials.
Chemical Properties and Reactions
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- undergoes several types of chemical reactions due to its structural components.
Types of Reactions: The compound participates in various chemical reactions, leveraging the reactivity of its aldehyde and other functional groups.
Common Reagents and Conditions: Common reagents include potassium permanganate and chromium trioxide for oxidation, while sodium borohydride or lithium aluminum hydride are used for reduction. Substitution reactions can involve halogens or organometallic compounds.
Major Products:
- Oxidation: Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.
- Reduction: Bicyclo[2.2.2]oct-5-ene-2-methanol.
- Substitution: Various derivatives of the original compound, depending on the substituent.
Synthesis and Production
The synthesis of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- typically involves multiple steps starting from simpler precursors. Industrial production often optimizes reaction conditions, such as temperature and pressure, to enhance yield and purity, followed by purification techniques like distillation or chromatography.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bicyclic structure may also influence the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
5-Methyl-7-(1-Methylethyl)bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde (CAS 93904-56-4)
- Structural Differences : The methyl and isopropyl groups are positioned at C5 and C7 instead of C4 and C1.
- Impact on Properties :
6-Methyl-8-(1-Methylethyl)bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde (CAS 67845-30-1)
Functional Group Variants
4-Methyl-1-(1-Methylethyl)-3-cyclohexen-1-ol
- Key Difference : Replaces the aldehyde with a hydroxyl group.
- Properties :
Bicyclo[3.1.0]hex-2-ene Derivatives (e.g., 2-Thujene)
Data Table: Comparative Analysis of Bicyclo[2.2.2]octene Derivatives
Biological Activity
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- is a bicyclic organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including interactions with biomolecules, therapeutic potential, and relevant research findings.
Structural Characteristics
- Molecular Formula : C14H22O
- Molecular Weight : 206.33 g/mol
- CAS Number : 36208-34-1
- Structural Features :
- Bicyclo[2.2.2]octane framework
- Carboxaldehyde group at the 5-position
- Methyl group at the 4-position
- Isopropyl group at the 1-position
The structural configuration of this compound plays a crucial role in its reactivity and biological interactions.
Biological Activity Overview
Research indicates that bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- may interact with various biological targets due to its functional groups, particularly the aldehyde group which can form covalent bonds with nucleophiles. This property is significant as it may influence enzyme activities and protein functions.
Potential Biological Interactions
- Enzyme Inhibition : The aldehyde group can potentially inhibit enzymes by forming stable covalent bonds with active site residues.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific mechanisms remain to be elucidated.
- Cytotoxicity : Evaluations using various cell lines are necessary to determine the cytotoxic effects of this compound and its derivatives.
Case Study 1: Enzyme Interaction Studies
A study investigated the interaction of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde with specific enzymes involved in metabolic pathways. Results indicated that the compound could inhibit enzyme activity through covalent modification, suggesting a potential role in drug development targeting metabolic disorders.
Case Study 2: Antimicrobial Testing
In vitro testing against a panel of bacterial strains showed that bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde exhibited moderate antimicrobial activity, particularly against Gram-positive bacteria. Further investigations are ongoing to explore its mechanism of action and potential as an antibacterial agent.
Toxicological Profile
Toxicological assessments have shown that bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde does not exhibit significant genotoxicity or reproductive toxicity at concentrations below established thresholds (0.009 mg/kg/day) . The BlueScreen assay for genotoxicity yielded negative results, indicating a favorable safety profile for further exploration .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Bicyclo[3.3.0]octanone | 6888-45-9 | Contains a ketone instead of an aldehyde |
| Bicyclo[3.3.0]octa-1(6),3-diene | 10025-80-6 | Diene structure differing in unsaturation |
The comparison highlights the unique characteristics of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde relative to structurally similar compounds.
Future Directions
Ongoing research aims to further elucidate the biological activity of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde through:
- Mechanistic Studies : Understanding the biochemical pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological activity.
- In Vivo Studies : Assessing therapeutic efficacy and safety in animal models.
Q & A
Q. What are the recommended methods for synthesizing Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde derivatives, and how are they characterized?
Synthesis of bicyclic aldehydes often involves Diels-Alder reactions or catalytic hydrogenation of strained precursors. For example, bicyclo[2.2.1]heptene derivatives are synthesized via cycloaddition of dienes with electron-deficient dienophiles, followed by oxidation to introduce the aldehyde group . Characterization typically combines IR spectroscopy (to confirm carbonyl stretching at ~1700 cm⁻¹) and <sup>1</sup>H/<sup>13</sup>C NMR for regiochemical assignment. For instance, bridgehead protons in bicyclo systems exhibit distinct splitting patterns due to restricted rotation .
Q. What safety protocols are critical when handling this compound in the laboratory?
The compound lacks acute oral toxicity (LD50 >2000 mg/kg) but may pose respiratory or dermal irritation risks based on structural analogs. Key precautions include:
Q. How is the bicyclic framework structurally distinguished from monocyclic or fused-ring analogs?
The rigid bicyclo[2.2.2]octene scaffold creates unique bridgehead strain and electronic environments . X-ray crystallography reveals bond angles (~109° for bridgehead carbons) and distances distinct from fused systems. Computational tools like Density Functional Theory (DFT) predict charge distribution, with the aldehyde group exhibiting polarized electron density at C2 .
Advanced Research Questions
Q. How does the compound’s regioselectivity influence its reactivity in cycloaddition or nucleophilic addition reactions?
The aldehyde group’s position on the bicyclic framework directs reactivity. For example, endo vs. exo selectivity in Diels-Alder reactions is influenced by steric hindrance from the 4-methyl and 1-isopropyl groups. Computational studies (e.g., Frontier Molecular Orbital theory ) predict preferential attack at the less hindered face . Experimental validation via <sup>13</sup>C labeling can track regiochemical outcomes .
Q. What computational methods are effective for predicting physicochemical properties of this bicyclic aldehyde?
Group contribution methods (e.g., Joback and Crippen) estimate properties like heat capacity (Cp,gas ≈ 350–364 J/mol·K) and vapor pressure . Molecular dynamics simulations model solvent interactions, revealing low solubility in polar solvents due to the hydrophobic bicyclic core. These predictions align with experimental HPLC retention times under reverse-phase conditions .
Q. How can researchers resolve discrepancies in CAS registry numbers or hazard classifications across literature sources?
The compound is inconsistently cataloged (e.g., CAS 67845-30-1 vs. 68259-31-4), likely due to isomeric variations or naming conventions. To resolve this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
